molecular formula C10H13NO2 B8304665 1-(2-Amino-5-hydroxyphenyl)-1-butanone

1-(2-Amino-5-hydroxyphenyl)-1-butanone

Cat. No. B8304665
M. Wt: 179.22 g/mol
InChI Key: OUSYLVUHGVIMGI-UHFFFAOYSA-N
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Patent
US06608049B2

Procedure details

Analogously to the procedure of Example X, starting from 1.31 g (4.42 mmol) of E/Z-1-[5-(benzyloxy)-2-nitrophenyl]-2-buten-1-one with 0.17 g of palladium/carbon (10%) in 30 ml of ethanol under hydrogen, after 3 h 770 mg (97%) of 1-(2-amino-5-hydroxyphenyl)-1-butanone are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([N+:20]([O-])=O)=[C:13]([C:15](=[O:19])/[CH:16]=[CH:17]\[CH3:18])[CH:14]=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:20][C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][C:13]=1[C:15](=[O:19])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)C(\C=C/C)=O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)O)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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